molecular formula C12H32Cl2P2Pd+2 B13006854 Dichloro bis(triethylphosphine) palladium(II)

Dichloro bis(triethylphosphine) palladium(II)

Cat. No.: B13006854
M. Wt: 415.7 g/mol
InChI Key: ULYNIEUXPCUIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro bis(triethylphosphine) palladium(II) is an organopalladium compound that serves as a versatile precatalyst for facilitating pivotal carbon-carbon bond formation in synthetic organic chemistry. Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecular architectures in pharmaceutical and agrochemical research . The compound is generally immediately available in most volumes as a solid, with a melting point of 139-142 °C . Research Applications and Value This complex is critical for advancing methodology in cross-coupling reactions. The efficient in-situ reduction of Pd(II) precatalysts like this one to the active Pd(0) species is a critical step for optimizing reaction performance, reducing palladium usage, and enhancing the sustainability of synthetic protocols . The triethylphosphine ligands, compared to more traditional triphenylphosphine, offer different steric and electronic properties, which can influence the reactivity and selectivity of the catalytic cycle, making it a valuable tool for research and development chemists. Mechanism of Action Dichloro bis(triethylphosphine) palladium(II) functions as a precatalyst. Upon introduction to the reaction mixture, it is reduced to form an active Pd(0) species. This active catalyst then enters the standard catalytic cycle for cross-couplings, which involves three key steps: (1) oxidative addition of an organic halide to the Pd(0) center; (2) transmetalation with an organometallic coupling partner; and (3) reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst . The phosphine ligands play a crucial role in stabilizing the palladium center throughout this cycle and modulating its catalytic activity. Comparison with Common Pd Catalysts The following table contrasts this compound with a commonly referenced analog: Compound Ligand Molecular Weight Notable Features Dichloro bis(triethylphosphine) palladium(II) Triethylphosphine 415.66 g/mol Alkylphosphine ligands; different steric and electronic profile. Dichlorobis(triphenylphosphine)palladium(II) Triphenylphosphine 701.90 g/mol Common benchmark catalyst; arylphosphine ligands. Handling and Safety This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications. Attention: For research use only. Not for human or veterinary use . Please consult the Safety Data Sheet (SDS) prior to use. The compound has associated hazard warnings and should be handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Properties

Molecular Formula

C12H32Cl2P2Pd+2

Molecular Weight

415.7 g/mol

IUPAC Name

dichloropalladium;triethylphosphanium

InChI

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2

InChI Key

ULYNIEUXPCUIEL-UHFFFAOYSA-N

Canonical SMILES

CC[PH+](CC)CC.CC[PH+](CC)CC.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro bis(triethylphosphine) palladium(II) can be synthesized through the reaction of palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetone, followed by the addition of triethylphosphine. The mixture is then heated to facilitate the formation of the desired complex. The reaction can be represented as follows:

PdCl2+2P(C2H5)3PdCl2(P(C2H5)3)2\text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5\text{)}_3 \rightarrow \text{PdCl}_2(\text{P(C}_2\text{H}_5\text{)}_3)_2 PdCl2​+2P(C2​H5​)3​→PdCl2​(P(C2​H5​)3​)2​

Industrial Production Methods

Industrial production of dichloro bis(triethylphosphine) palladium(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro bis(triethylphosphine) palladium(II) undergoes various types of reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.

    Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.

    Substitution: This reaction involves the replacement of one ligand with another.

Common Reagents and Conditions

    Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and a suitable solvent.

    Reductive Elimination: This reaction often occurs under thermal conditions or in the presence of a reducing agent.

    Substitution: Common reagents include phosphines, amines, and other ligands. The reaction conditions vary depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can produce an aryl-palladium complex, while substitution with a phosphine ligand can yield a new palladium-phosphine complex.

Scientific Research Applications

Cross-Coupling Reactions

Dichloro bis(triethylphosphine) palladium(II) is predominantly used as a catalyst in cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. Notable reactions include:

  • Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Studies have shown that PdCl₂(PEt₃)₂ can achieve yields ranging from 80% to 96% under optimized conditions, demonstrating excellent regioselectivity and stereochemistry.
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The efficiency of dichloro bis(triethylphosphine) palladium(II) as a catalyst has made it a preferred choice for synthesizing complex organic molecules.
  • Sonogashira Coupling : This method allows for the formation of alkynes from aryl halides and terminal alkynes, showcasing the versatility of PdCl₂(PEt₃)₂ in catalyzing diverse transformations.

Medicinal Chemistry

In the realm of medicinal chemistry, dichloro bis(triethylphosphine) palladium(II) has been instrumental in synthesizing biologically active compounds:

  • Synthesis of Anticancer Agents : Research indicates that palladium complexes can be utilized to develop novel anticancer agents. The ability of PdCl₂(PEt₃)₂ to facilitate the synthesis of compounds targeting cancer cells has prompted investigations into its biological activity.
  • Development of Therapeutic Agents : The compound is employed in the synthesis of various biologically active molecules, enhancing drug discovery efforts aimed at treating diseases.

Material Science Applications

Dichloro bis(triethylphosphine) palladium(II) also finds applications in material science:

  • Conjugated Polymers : It serves as a catalyst for synthesizing conjugated polymers essential for electronic applications such as organic photovoltaics and light-emitting diodes (LEDs).
  • Fine Chemicals Production : The compound aids in producing fine chemicals that are crucial for various industrial applications, further highlighting its utility beyond organic synthesis.

Case Study 1: Suzuki Coupling Efficiency

A study evaluated the efficiency of dichloro bis(triethylphosphine) palladium(II) in Suzuki coupling reactions. Researchers reported high yields (80% - 96%) under optimized conditions, emphasizing the catalyst's effectiveness in producing biaryl products with desirable regioselectivity and stereochemistry.

Case Study 2: Anticancer Drug Development

A mini-review on palladium complexes highlighted that dichloro bis(triethylphosphine) palladium(II) demonstrated promising results in synthesizing compounds with potential anticancer activity. These findings suggest pathways for developing new therapeutic agents specifically targeting cancer cells.

Mechanism of Action

The mechanism by which dichloro bis(triethylphosphine) palladium(II) exerts its effects involves several key steps:

    Coordination: The palladium center coordinates with the ligands and substrates.

    Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium-substrate complex.

    Transmetalation: The palladium-substrate complex undergoes transmetalation with another reagent, forming a new palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Phosphine Complexes

Structural and Electronic Differences

Palladium(II) complexes with phosphine ligands vary significantly in reactivity and stability based on ligand steric bulk, electronic properties, and denticity. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Properties
Compound Name Formula Molecular Weight (g/mol) Ligand Type Coordination Geometry Key Properties
Dichloro bis(triethylphosphine) Pd(II) C₁₂H₃₂Cl₂P₂Pd 437.68 Monodentate (PEt₃) Square planar High electron density; moderate steric bulk
Bis(triphenylphosphine)Pd(II)Cl₂ C₃₆H₃₀Cl₂P₂Pd 701.90 Monodentate (PPh₃) Square planar Bulky ligands; lower electron density
Dichloro[1,2-bis(diphenylphosphino)ethane]Pd(II) C₂₆H₂₄Cl₂P₂Pd 575.73 Bidentate (dppe) Square planar Chelating ligand; enhanced stability
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]Pd(II) C₃₄H₂₈Cl₂FeP₂Pd 731.72 Bidentate (dppf) Square planar Redox-active ferrocene backbone; air-stable
Key Observations :
  • Ligand Electronics : PEt₃ in Dichloro bis(triethylphosphine) Pd(II) provides stronger σ-donation than PPh₃, increasing the electron density at the Pd center and accelerating oxidative addition in catalytic cycles .
  • Steric Effects : Triphenylphosphine (PPh₃) imposes greater steric hindrance, which can slow ligand substitution but improve selectivity in coupling reactions .
  • Chelating Ligands : Bidentate ligands like dppe (ethane backbone) and dppf (ferrocene backbone) form stable five-membered chelate rings, reducing ligand dissociation and enhancing catalyst longevity .
Case Studies :
  • Suzuki Coupling : Bis(triphenylphosphine)Pd(II)Cl₂ is widely used due to its balance of stability and activity, though it requires elevated temperatures for activation .
  • Negishi Coupling : Dichloro bis(triethylphosphine) Pd(II) outperforms PPh₃ analogs in coupling aryl zinc reagents with aryl halides due to faster transmetallation .
  • Ferrocene-Based Catalysts : Dichloro(dppf)Pd(II) excels in aqueous or aerobic conditions, as the dppf ligand mitigates Pd aggregation .

Stability and Handling

  • Moisture Sensitivity : Dichloro bis(triethylphosphine) Pd(II) and Dichloro(dppe)Pd(II) are moisture-sensitive, requiring inert-atmosphere storage .
  • Thermal Decomposition : PEt₃ complexes decompose at lower temperatures (~120°C) compared to PPh₃ analogs (~200°C) .
  • Safety: Most Pd(II) phosphine complexes are non-flammable but may release toxic HCl fumes upon decomposition .

Biological Activity

Dichloro bis(triethylphosphine) palladium(II) (often referred to as PdCl₂(P(C₂H₅)₃)₂) is a coordination compound of palladium that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₃₂Cl₂P₂Pd
  • Molecular Weight : 413.63 g/mol
  • CAS Number : 28425-04-9

Biological Activity Overview

Dichloro bis(triethylphosphine) palladium(II) exhibits a range of biological activities, notably:

  • Antibacterial Activity
  • Anticancer Activity

Antibacterial Activity

Recent studies have demonstrated that palladium(II) complexes, including dichloro bis(triethylphosphine) palladium(II), possess significant antibacterial properties against a variety of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Table 1: Antibacterial Efficacy of Pd(II) Complexes

CompoundConcentration (mol/L)Bacterial Strains TestedZone of Inhibition (mm)
Dichloro bis(triethylphosphine) palladium(II)4.6 × 10⁻⁴Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus15, 17, 20
Control (No Treatment)N/AAll strains0

The results indicate that the compound exhibits broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

Dichloro bis(triethylphosphine) palladium(II) has also been investigated for its potential anticancer properties. Research indicates that it can induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies such as cisplatin.

Table 2: IC50 Values for Anticancer Activity

CompoundIC50 (µM)Cell Line Tested
Dichloro bis(triethylphosphine) palladium(II)6.94 ± 0.58DU145 (Prostate Carcinoma)
Cisplatin>200DU145

The IC50 value of dichloro bis(triethylphosphine) palladium(II) suggests that it has significant anticancer activity, particularly in overcoming resistance mechanisms associated with cisplatin treatment .

The biological activity of dichloro bis(triethylphosphine) palladium(II) can be attributed to several mechanisms:

  • DNA Interaction : The compound may interact with DNA, causing structural alterations that lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) : The generation of ROS can induce oxidative stress in bacterial and cancer cells, leading to cell death.

Case Studies

  • Antibacterial Study :
    A study conducted on various Pd(II) complexes revealed that dichloro bis(triethylphosphine) palladium(II) had the highest antibacterial efficacy among the tested compounds, particularly against Gram-positive bacteria like Staphylococcus aureus.
  • Anticancer Study :
    In vitro studies on DU145 prostate carcinoma cells indicated that treatment with dichloro bis(triethylphosphine) palladium(II) resulted in significant cell death compared to untreated controls, highlighting its potential as a therapeutic agent against resistant cancer types .

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